molecular formula C24H22N6O3S B4154386 4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

Cat. No.: B4154386
M. Wt: 474.5 g/mol
InChI Key: VAFLVLXDVLKNBO-UHFFFAOYSA-N
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Description

4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide is a complex organic compound with a molecular formula of C24H22N6O3S and a molecular weight of 474.545 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a pyridine ring, and an ethoxyphenyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with pyridine-2-carboxylic acid in the presence of a dehydrating agent.

    Introduction of the sulfanyl group: The triazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetylation: The sulfanyl-triazole intermediate is acetylated using acetic anhydride.

    Formation of the final product: The acetylated intermediate is then reacted with 4-aminobenzamide to form the final product.

Chemical Reactions Analysis

4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine rings. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[[2-[[4-(4-ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3S/c1-2-33-19-12-10-18(11-13-19)30-23(20-5-3-4-14-26-20)28-29-24(30)34-15-21(31)27-17-8-6-16(7-9-17)22(25)32/h3-14H,2,15H2,1H3,(H2,25,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFLVLXDVLKNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Reactant of Route 2
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4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Reactant of Route 3
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4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
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4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Reactant of Route 5
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4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Reactant of Route 6
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4-[[2-[[4-(4-Ethoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

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